molecular formula C4H4F3N3S B2637854 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine CAS No. 1154677-77-6

5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2637854
CAS RN: 1154677-77-6
M. Wt: 183.15
InChI Key: CDSRXGMMNMKIAT-UHFFFAOYSA-N
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Description

“5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms, and a thiadiazole group, which is a type of heterocycle that contains a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of similar compounds like 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

Trifluoroethyl groups are known to participate in a variety of organic reactions. For example, triflic acid, a sulfonic acid with a trifluoromethyl group, is mainly used in research as a catalyst for esterification .

Scientific Research Applications

Anticancer and Antitubercular Activities

A series of novel 1,3,4-thiadiazole derivatives have demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Among these, specific derivatives showed higher inhibitory activities against the MDA-MB-231 cell line than cisplatin, a standard chemotherapy drug. Additionally, certain derivatives exhibited high inhibitory activities against the HEK293T cell line, surpassing the control. In terms of antitubercular activity, one specific derivative proved to be a more potent agent against mycobacterium smegmatis MC155 compared to Isoniazid, a commonly used antitubercular drug (Sekhar et al., 2019).

Synthesis of Heterocyclic Assemblies

Novel approaches have been described for the synthesis of heterocyclic assemblies containing 1,3,4-thiadiazole derivatives. These methods pave the way for producing compounds with high potential for biological activity, expanding the scope of applications in various fields of medicine and chemistry (Petkevich et al., 2021).

Structural and DFT Studies

Detailed studies involving spectral, X-ray, and DFT methods have been conducted on 1,3,4-thiadiazole derivatives. These studies provide a profound understanding of the molecular structure, stability, and electronic transitions, enhancing the knowledge of their properties and potential applications (Dani et al., 2013).

Ultrasound-Assisted Synthesis

The use of ultrasound has been explored as an efficient method for the synthesis of 1,3,4-thiadiazole derivatives. This innovative approach not only enhances the efficiency of the synthesis process but also provides insights into the chemical reactions and species involved, as investigated through computational methods (Erdogan, 2018).

properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSRXGMMNMKIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154677-77-6
Record name 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine
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